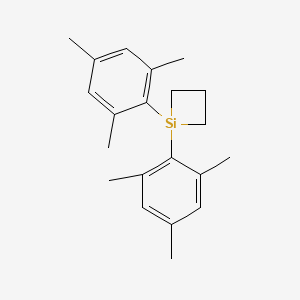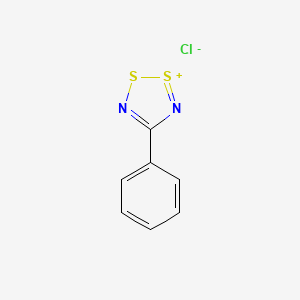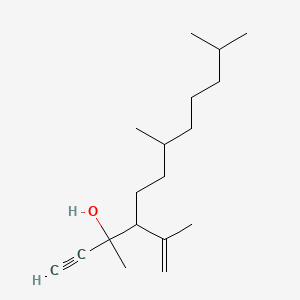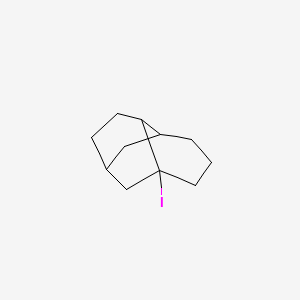
1-Iododecahydro-1,6-methanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iododecahydro-1,6-methanonaphthalene is an organic compound with the molecular formula C11H17I. It is a derivative of decahydro-1,6-methanonaphthalene, where one of the hydrogen atoms is replaced by an iodine atom. This compound is characterized by its unique structure, which includes multiple ring systems and an iodine substituent, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-Iododecahydro-1,6-methanonaphthalene typically involves the iodination of decahydro-1,6-methanonaphthalene. The reaction conditions often require the presence of an iodine source, such as iodine (I2) or an iodine-containing reagent, and a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position.
In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing advanced equipment to maintain precise reaction conditions. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
1-Iododecahydro-1,6-methanonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Reduction Reactions: The compound can be reduced to decahydro-1,6-methanonaphthalene by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution may yield a variety of substituted decahydro-1,6-methanonaphthalene derivatives, while reduction and oxidation reactions produce different reduced or oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1-Iododecahydro-1,6-methanonaphthalene has several applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential effects on biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including their ability to interact with specific biological targets.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism by which 1-Iododecahydro-1,6-methanonaphthalene exerts its effects depends on its specific interactions with molecular targets. The iodine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule. The compound’s structure allows it to interact with different biological pathways, potentially leading to various biological effects.
Comparación Con Compuestos Similares
1-Iododecahydro-1,6-methanonaphthalene can be compared with other similar compounds, such as:
Decahydro-1,6-methanonaphthalene: The parent compound without the iodine substituent. It has different reactivity and properties compared to the iodinated derivative.
1-Bromodecahydro-1,6-methanonaphthalene: A similar compound where the iodine atom is replaced by a bromine atom. This compound has different reactivity and chemical properties due to the presence of bromine.
1-Chlorodecahydro-1,6-methanonaphthalene: Another similar compound with a chlorine atom instead of iodine. The presence of chlorine affects the compound’s reactivity and interactions.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific chemical properties and reactivity that are distinct from its bromine and chlorine analogs.
Propiedades
Número CAS |
63272-03-7 |
|---|---|
Fórmula molecular |
C11H17I |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
3-iodotricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C11H17I/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2 |
Clave InChI |
QGYZKRFJHRFTEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CCC2C(C1)(C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


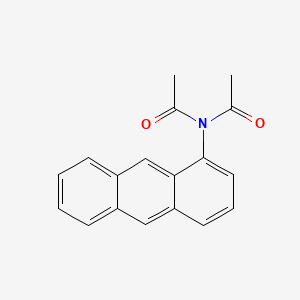



![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
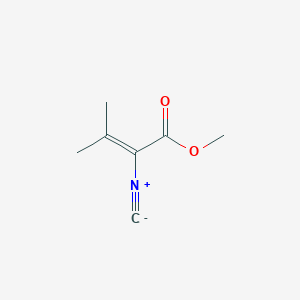
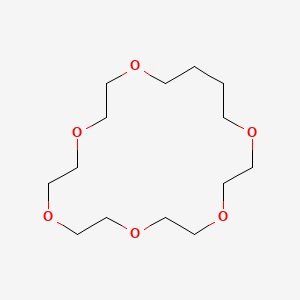

![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
